molecular formula C20H18N2OS2 B2643813 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-61-0

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2643813
CAS No.: 872197-61-0
M. Wt: 366.5
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Description

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound belonging to the thiazoloquinazolinone family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its fusion with a quinazolinone core. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.

    Fusion with Quinazolinone Core: The thiazole intermediate is then reacted with anthranilic acid derivatives to form the quinazolinone core.

    Introduction of Isopropyl and o-Tolyl Groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.

Uniqueness

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its fused thiazole-quinazolinone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

872197-61-0

Molecular Formula

C20H18N2OS2

Molecular Weight

366.5

IUPAC Name

3-(2-methylphenyl)-4-propan-2-yl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C20H18N2OS2/c1-12(2)21-18-17(14-9-5-4-8-13(14)3)25-20(24)22(18)16-11-7-6-10-15(16)19(21)23/h4-12H,1-3H3

SMILES

CC1=CC=CC=C1C2=C3N(C4=CC=CC=C4C(=O)N3C(C)C)C(=S)S2

solubility

not available

Origin of Product

United States

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